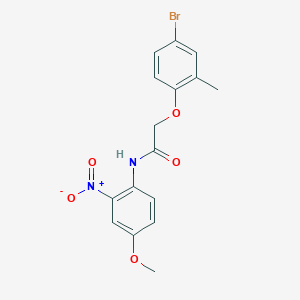![molecular formula C17H24N2O7 B4002126 4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002126.png)
4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid
Descripción general
Descripción
4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a nitrophenoxyethyl group
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry: It may be used in the development of new materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine typically involves multiple steps, starting with the preparation of the nitrophenoxyethyl intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where 3-methyl-4-nitrophenol reacts with an appropriate alkyl halide under basic conditions. The resulting nitrophenoxyethyl compound is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperidine ring.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine would depend on its specific interactions with molecular targets. For instance, if it acts as a ligand for a particular receptor, it could modulate the receptor’s activity by binding to it and inducing a conformational change. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidine: A simpler analog without the nitrophenoxyethyl group.
3-Methyl-4-nitrophenol: The precursor used in the synthesis of the nitrophenoxyethyl intermediate.
N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Uniqueness
4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine is unique due to the presence of both the nitrophenoxyethyl group and the piperidine ring, which can confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-12-5-7-16(8-6-12)9-10-20-14-3-4-15(17(18)19)13(2)11-14;3-1(4)2(5)6/h3-4,11-12H,5-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJQOPOCBLTZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002053.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4002061.png)
![3,4,5-trimethoxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B4002062.png)

![2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid](/img/structure/B4002065.png)
![diethyl [3-(4-sec-butylphenoxy)propyl]malonate](/img/structure/B4002066.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4002071.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4002086.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole](/img/structure/B4002092.png)
![4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B4002100.png)



![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4002139.png)
